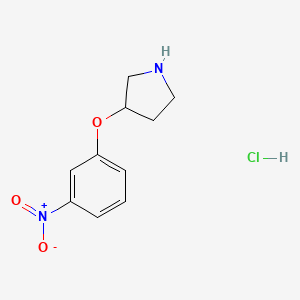

![molecular formula C10H5Cl2N3 B1471203 4,7-Dichlorimidazo[1,5-a]chinoxalin CAS No. 847900-55-4](/img/structure/B1471203.png)

4,7-Dichlorimidazo[1,5-a]chinoxalin

Übersicht

Beschreibung

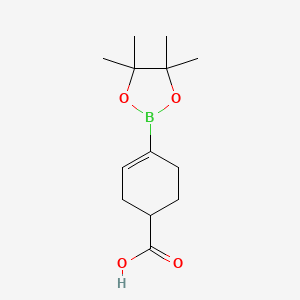

4,7-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic organic compound . It has a CAS Number of 847900-55-4 and a molecular weight of 238.08 .

Synthesis Analysis

The synthesis of 4,7-Dichloroimidazo[1,5-a]quinoxaline has been a subject of extensive research . Various methods have been developed, including intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole , and condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide .Molecular Structure Analysis

The IUPAC name for 4,7-Dichloroimidazo[1,5-a]quinoxaline is the same as its common name . Its InChI Code is 1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H .Chemical Reactions Analysis

Quinoxaline, the core structure of 4,7-Dichloroimidazo[1,5-a]quinoxaline, has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . The reactivity of quinoxaline has been extensively studied, with recent advances in the synthesis and reactivity of quinoxaline being documented .Physical and Chemical Properties Analysis

4,7-Dichloroimidazo[1,5-a]quinoxaline is a powder that is stored at room temperature . It has a molecular weight of 238.08 .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 4,7-Dichlorimidazo[1,5-a]chinoxalin:

Pharmazeutische Forschung

Chinoxalinderivate wurden umfassend auf ihre pharmakologischen Eigenschaften untersucht. Es ist bekannt, dass sie eine breite Palette an biologischen Aktivitäten aufweisen, darunter antibakterielle, antifungale, antimalarielle, entzündungshemmende und antituberkuläre Wirkungen. Die Verbindung this compound könnte aufgrund ihrer strukturellen Ähnlichkeit mit anderen aktiven Chinoxalinen möglicherweise für ähnliche pharmakologische Anwendungen untersucht werden .

Materialwissenschaften

Chinoxaline werden in der Materialwissenschaft aufgrund ihrer elektrolumineszierenden Eigenschaften und als organische Halbleiter verwendet. Die einzigartige Struktur von this compound könnte es für die Verwendung in organischen Leuchtdioden (OLEDs) und als Komponente in organischen Halbleitern geeignet machen .

Chemische Synthese

Diese Verbindung kann als Baustein bei der Synthese komplexerer Moleküle dienen. Ihre Dichlorgruppen könnten reaktive Stellen für weitere chemische Modifikationen sein, was zur Bildung neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen führt .

DNA-Forschung

Einige Chinoxalinderivate wurden als DNA-spaltende Mittel identifiziert. Die Forschung an this compound könnte sein Potenzial untersuchen, mit DNA oder anderen Nukleinsäuren zu interagieren, was Auswirkungen auf genetische Studien oder die Krebsforschung haben könnte .

Fluoreszierende Materialien

Aufgrund ihrer Fluoreszenzeigenschaften werden Chinoxaline bei der Entwicklung fluoreszierender Materialien verwendet. Die spezifische elektronische Struktur von this compound könnte zur Herstellung neuer fluoreszierender Farbstoffe oder Sonden für die biologische Bildgebung verwendet werden .

Anionenrezeptoren und Cavitanden

Chinoxaline können als Anionenrezeptoren wirken und Cavitanden bilden – Moleküle, die so konzipiert sind, dass sie andere Moleküle innerhalb ihrer Struktur halten. Die Dichlorimidazogruppe in this compound kann einzigartige Bindungseigenschaften bieten, die bei der Entwicklung neuer Anionenrezeptoren oder Cavitanden genutzt werden könnten .

Lebensmittelindustrie

Obwohl es nicht direkt mit this compound zusammenhängt, wurden einige Chinoxalinderivate als Lebensmittelzusatzstoffe verwendet, um das Tierwachstum zu verbessern. Die Untersuchung des Potenzials dieser Verbindung als Wachstumsförderer oder antibakterielles Mittel in der Lebensmittelindustrie könnte ein weiterer Anwendungsbereich sein .

Umweltstudien

Chinoxaline wurden auf ihre Rolle in der Umweltchemie untersucht, insbesondere bei der Abbau von Schadstoffen. Die Forschung zum Umweltverhalten und zu den Abbauwegen von this compound könnte Einblicke in seine potenziellen Umweltauswirkungen liefern .

Wirkmechanismus

Target of Action

The primary targets of 4,7-Dichloroimidazo[1,5-a]quinoxaline are adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play a crucial role in various biological processes, including cell signaling, neurotransmission, and regulation of gene expression.

Mode of Action

4,7-Dichloroimidazo[1,5-a]quinoxaline interacts with its targets by binding to the active sites of these proteins, leading to changes in their conformation and function . This interaction can inhibit or enhance the activity of these targets, resulting in altered cellular processes.

Biochemical Pathways

The interaction of 4,7-Dichloroimidazo[1,5-a]quinoxaline with its targets affects various biochemical pathways. For instance, inhibition of phosphodiesterases can increase the levels of cyclic AMP and cyclic GMP, leading to changes in cell signaling . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.

Result of Action

The molecular and cellular effects of 4,7-Dichloroimidazo[1,5-a]quinoxaline’s action depend on the specific targets and pathways it affects. For example, inhibition of phosphodiesterases can lead to changes in cell signaling, potentially affecting processes such as cell proliferation, differentiation, and apoptosis .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4,7-Dichloroimidazo[1,5-a]quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 4,7-Dichloroimidazo[1,5-a]quinoxaline can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, altering the downstream signaling cascades and affecting cellular responses.

Cellular Effects

The effects of 4,7-Dichloroimidazo[1,5-a]quinoxaline on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4,7-Dichloroimidazo[1,5-a]quinoxaline can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival pathways . This compound also affects gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it can influence cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 4,7-Dichloroimidazo[1,5-a]quinoxaline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent substrate binding and subsequent catalytic activity. For instance, 4,7-Dichloroimidazo[1,5-a]quinoxaline has been shown to inhibit phosphodiesterases, which are enzymes involved in the breakdown of cyclic nucleotides . This inhibition leads to an accumulation of cyclic nucleotides, which can alter cellular signaling and function. Additionally, 4,7-Dichloroimidazo[1,5-a]quinoxaline can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 4,7-Dichloroimidazo[1,5-a]quinoxaline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 4,7-Dichloroimidazo[1,5-a]quinoxaline can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These long-term effects are likely due to the compound’s ability to modulate gene expression and cellular signaling pathways over extended periods.

Dosage Effects in Animal Models

The effects of 4,7-Dichloroimidazo[1,5-a]quinoxaline vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. Beyond this threshold, increasing the dosage does not necessarily enhance the effect and may lead to toxicity.

Metabolic Pathways

4,7-Dichloroimidazo[1,5-a]quinoxaline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and function. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . By inhibiting these enzymes, 4,7-Dichloroimidazo[1,5-a]quinoxaline can alter the metabolic flux and levels of metabolites, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of 4,7-Dichloroimidazo[1,5-a]quinoxaline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of 4,7-Dichloroimidazo[1,5-a]quinoxaline within tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 4,7-Dichloroimidazo[1,5-a]quinoxaline is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it can accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules to influence cellular signaling and metabolism.

Eigenschaften

IUPAC Name |

4,7-dichloroimidazo[1,5-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXRNWDVRHNIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C3=CN=CN23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286118 | |

| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847900-55-4 | |

| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847900-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1471120.png)

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B1471121.png)

![{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile](/img/structure/B1471122.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1471127.png)

![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)

![5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1471139.png)

![Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1471140.png)

![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate](/img/structure/B1471142.png)